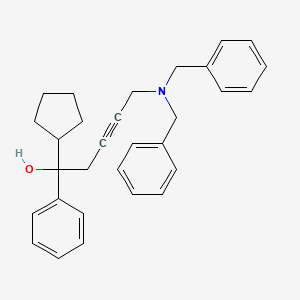![molecular formula C19H20N4O4S B11682066 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-bencimidazol-2-ilsulfanyl)-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]acetohidrazida es un complejo compuesto orgánico que presenta un anillo de benzimidazol, un grupo sulfanyl y un enlace de hidrazida
Métodos De Preparación
La síntesis de 2-(1H-bencimidazol-2-ilsulfanyl)-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]acetohidrazida típicamente involucra múltiples pasos:
Formación del anillo de Bencimidazol: El anillo de benzimidazol puede sintetizarse a través de la condensación de o-fenilendiamina con ácidos carboxílicos o sus derivados.
Introducción del grupo Sulfanyl: El grupo sulfanyl se introduce a través de una reacción de sustitución nucleofílica, donde un grupo tiol reacciona con un grupo saliente adecuado en el anillo de benzimidazol.
Formación de Hidrazida: El enlace de hidrazida se forma haciendo reaccionar el derivado de benzimidazol con hidrazina o sus derivados.
Condensación con Trimetoxibenzaldehído: El paso final involucra la condensación de la hidrazida con 3,4,5-trimetoxibenzaldehído en condiciones ácidas o básicas para formar el compuesto deseado.
Los métodos de producción industrial pueden involucrar la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de catalizadores y condiciones de reacción específicas para mejorar la eficiencia.
Análisis De Reacciones Químicas
2-(1H-bencimidazol-2-ilsulfanyl)-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]acetohidrazida experimenta diversas reacciones químicas:
Oxidación: El grupo sulfanyl puede oxidarse para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo imina puede reducirse a una amina utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los grupos metoxi en el anillo fenil pueden sufrir reacciones de sustitución nucleofílica con nucleófilos fuertes.
Hidrólisis: El enlace de hidrazida puede hidrolizarse en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente y los derivados de hidrazina.
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica:
Química Medicinal: Se investiga por su potencial como agente antimicrobiano, anticancerígeno y antiinflamatorio debido a su capacidad de interactuar con objetivos biológicos.
Ciencia de Materiales: La estructura única del compuesto lo convierte en un candidato para su uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: Se utiliza en estudios para comprender la interacción de los derivados de benzimidazol con enzimas y receptores.
Síntesis Química: Sirve como intermedio en la síntesis de moléculas más complejas para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción de 2-(1H-bencimidazol-2-ilsulfanyl)-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]acetohidrazida involucra su interacción con objetivos moleculares como enzimas y receptores. El anillo de benzimidazol puede unirse a los sitios activos de las enzimas, inhibiendo su actividad. El enlace de hidrazida permite la formación de enlaces de hidrógeno con moléculas biológicas, lo que mejora su afinidad de unión. El grupo trimetoxifenil puede interactuar con bolsas hidrofóbicas en las proteínas, estabilizando aún más la interacción del compuesto con sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares incluyen otros derivados de benzimidazol con diferentes sustituyentes en el anillo de benzimidazol o diferentes grupos funcionales unidos al enlace de hidrazida. Por ejemplo:
2-(1H-bencimidazol-2-ilsulfanyl)ácido acético hidrazida: Carece del grupo trimetoxifenil, lo que resulta en diferente actividad biológica y propiedades químicas.
2-(1H-bencimidazol-2-ilsulfanyl)-N'-[(E)-(4-metoxifenil)metilideno]acetohidrazida: Contiene un solo grupo metoxi, que puede alterar su interacción con objetivos biológicos en comparación con el derivado trimetoxi.
La singularidad de 2-(1H-bencimidazol-2-ilsulfanyl)-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]acetohidrazida radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C19H20N4O4S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-25-15-8-12(9-16(26-2)18(15)27-3)10-20-23-17(24)11-28-19-21-13-6-4-5-7-14(13)22-19/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24)/b20-10+ |
Clave InChI |
BATQWYLUEYDBOT-KEBDBYFISA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11681987.png)
![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)

![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11682022.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11682052.png)
